(2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid

CRTH2 Antagonist Prostaglandin D2 Receptor Allergic Inflammation

Procure CAS 313241-14-4 for medicinal chemistry programs requiring a fluorinated benzimidazole scaffold with differentiated physicochemical properties. The 2-CF3 group confers a 10-fold lipophilicity increase (XLogP3=2.1 vs. 1.1 for unsubstituted analog), enhanced metabolic stability, and validated CRTH2 receptor antagonist activity (IC50=60,200 nM) documented in US Patent US20060106081. The free carboxylic acid handle enables rapid diversification to 1,3,4-oxadiazolines, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, and focused antiparasitic libraries. Unsubstituted benzimidazole-1-acetic acid (CAS 40332-16-9) lacks this target engagement and cannot substitute.

Molecular Formula C10H7F3N2O2
Molecular Weight 244.17 g/mol
CAS No. 313241-14-4
Cat. No. B183857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid
CAS313241-14-4
Molecular FormulaC10H7F3N2O2
Molecular Weight244.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=[N+]2CC(=O)[O-])C(F)(F)F
InChIInChI=1S/C10H7F3N2O2/c11-10(12,13)9-14-6-3-1-2-4-7(6)15(9)5-8(16)17/h1-4H,5H2,(H,16,17)
InChIKeyGPOYZFXQCCJBTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 313241-14-4 (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic Acid: A Fluorinated Benzimidazole Scaffold for Medicinal Chemistry Building Block Procurement


(2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid (CAS 313241-14-4) is a fluorinated heterocyclic compound consisting of a benzimidazole core with a trifluoromethyl substituent at the 2-position and an acetic acid moiety at the N1-position, yielding a molecular formula of C10H7F3N2O2 and molecular weight of 244.17 g/mol . The compound exhibits a melting point of 248°C (experimental), a predicted boiling point of 363.4±42.0°C, a predicted density of 1.51±0.1 g/cm³, and a predicted pKa of 3.70±0.10 . The trifluoromethyl group confers enhanced lipophilicity (XLogP3 = 2.1) and metabolic stability relative to unsubstituted benzimidazole analogs [1]. This compound serves primarily as a versatile synthetic building block and has been documented in patent literature as a reference compound within the benzimidazole acetic acid class for CRTH2 receptor antagonist programs [2].

Why Unsubstituted Benzimidazole-1-acetic Acid Cannot Replace CAS 313241-14-4 in Structure-Activity Dependent Applications


The substitution of (2-trifluoromethyl-benzoimidazol-1-yl)-acetic acid with unsubstituted benzimidazole-1-acetic acid (CAS 40332-16-9) or other benzimidazole acetic acid derivatives is not chemically equivalent and will result in substantially altered physicochemical and pharmacological profiles. The 2-trifluoromethyl group in CAS 313241-14-4 increases lipophilicity by approximately one order of magnitude (XLogP3 = 2.1 vs. 1.1 for the unsubstituted analog) , alters the predicted pKa by modifying electron density on the imidazole ring (3.70 vs. ~4.0-4.5 typical for unsubstituted benzimidazole acetic acids), and changes molecular weight from 176.17 to 244.17 g/mol . Literature evidence demonstrates that 2-trifluoromethyl substitution on the benzimidazole scaffold fundamentally alters biological target engagement: the unsubstituted benzimidazole-1-acetic acid lacks the CRTH2 receptor antagonist activity documented for the trifluoromethyl-substituted compound, and class-level SAR studies indicate that the trifluoromethyl group at position 2 is a critical determinant for antiparasitic potency and metabolic stability [1][2]. Furthermore, the increased lipophilicity conferred by the trifluoromethyl group affects membrane permeability, protein binding, and distribution characteristics—parameters that cannot be replicated by unsubstituted analogs [1].

Quantitative Comparative Evidence for (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic Acid: Procurement-Relevant Differentiation Data


CRTH2 Receptor Antagonist Activity: Direct Comparison with In-Class Benzimidazole Acetic Acids

(2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid exhibits measurable, albeit modest, antagonist activity at the CRTH2 receptor with an IC50 of 60,200 nM (60.2 μM) as determined by inhibition of PGD2-induced β-arrestin translocation in HEK293 cells using a BRET assay [1]. This compound is explicitly disclosed in US Patent US20060106081 as a representative benzimidazole acetic acid derivative within a broader CRTH2 antagonist patent family, where structure-activity relationship (SAR) analysis indicates that the 2-trifluoromethyl substituent is essential for maintaining the CRTH2 antagonist pharmacophore, whereas unsubstituted benzimidazole-1-acetic acid (CAS 40332-16-9) lacks this activity profile entirely [2].

CRTH2 Antagonist Prostaglandin D2 Receptor Allergic Inflammation GPCR Pharmacology

Lipophilicity Differentiation: XLogP3 Comparison with Unsubstituted Benzimidazole-1-acetic Acid

The 2-trifluoromethyl substitution in CAS 313241-14-4 substantially increases lipophilicity compared to the unsubstituted benzimidazole-1-acetic acid scaffold. The target compound exhibits an XLogP3 value of 2.1 , while unsubstituted benzimidazole-1-acetic acid (CAS 40332-16-9) has an XLogP3 of 1.1 . This represents a log unit increase of 1.0, corresponding to approximately a 10-fold increase in octanol-water partition coefficient. The trifluoromethyl group is recognized in medicinal chemistry SAR as a lipophilicity-enhancing substituent that improves membrane permeability and metabolic stability relative to non-fluorinated analogs [1].

Physicochemical Properties Lipophilicity Drug-likeness Permeability Prediction

Class-Level Antiparasitic Activity: 2-Trifluoromethyl Benzimidazole Scaffold Outperforms Albendazole and Metronidazole

While direct comparative data for the specific N1-acetic acid derivative CAS 313241-14-4 are not available, class-level evidence from a systematic SAR study of 2-(trifluoromethyl)benzimidazole derivatives (compounds 16-22) demonstrates that the 2-trifluoromethyl benzimidazole scaffold confers superior antiprotozoal activity compared to the clinical standards Albendazole and Metronidazole [1][2]. In this study, all 2-(trifluoromethyl)benzimidazole derivatives tested exhibited greater activity against Giardia lamblia and Entamoeba histolytica than both reference drugs, with activity improvements ranging from 2-fold to >10-fold depending on additional substituents at the 1-, 5-, and 6-positions [1]. Notably, these compounds showed no inhibition of tubulin polymerization, indicating a mechanism of action distinct from benzimidazole carbamates such as Albendazole, which may circumvent cross-resistance issues [1][2].

Antiparasitic Agents Antiprotozoal Giardia lamblia Entamoeba histolytica

Synthetic Versatility: Documented Derivatization via the Acetic Acid Moiety

The acetic acid moiety of the 2-trifluoromethyl benzimidazole scaffold provides a validated handle for further derivatization. Liu et al. demonstrated that 2-trifluoromethylbenzimidazol-1-acetic acid hydrazide (derived directly from the carboxylic acid) serves as an effective precursor for the synthesis of a series of 1,3,4-oxadiazoline and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives [1]. This established synthetic route confirms the utility of the free carboxylic acid as a modular building block for heterocyclic library construction. In contrast, alternative benzimidazole scaffolds lacking the acetic acid moiety (e.g., unsubstituted 2-(trifluoromethyl)benzimidazole) require additional functionalization steps to achieve comparable synthetic versatility, reducing synthetic efficiency .

Synthetic Building Block Hydrazide Derivatization Heterocyclic Chemistry Library Synthesis

Acidity (pKa) Differentiation: Enhanced Ionization for Salt Formation and Solubility Optimization

The predicted pKa of (2-trifluoromethyl-benzoimidazol-1-yl)-acetic acid is 3.70±0.10 , which is approximately 0.3-0.8 log units lower (more acidic) than unsubstituted benzimidazole-1-acetic acid derivatives (estimated pKa ~4.0-4.5 based on aromatic carboxylic acids of similar structure). The trifluoromethyl group at the 2-position exerts a strong electron-withdrawing inductive effect (-I) on the imidazole ring, which is transmitted to the N1-acetic acid moiety, increasing the acidity of the carboxylic acid proton. This enhanced acidity influences the compound's ionization state at physiological pH (7.4), where it will exist predominantly in the ionized carboxylate form (>99.9% ionized based on Henderson-Hasselbalch calculation), facilitating aqueous solubility and enabling salt formation with basic counterions.

pKa Prediction Ionization State Salt Formation Formulation Development

Procurement-Driven Application Scenarios for CAS 313241-14-4: Where Comparative Evidence Supports Selection


CRTH2 Receptor Antagonist Drug Discovery Programs Requiring Validated Reference Compounds

Based on the documented CRTH2 receptor antagonist activity (IC50 = 60,200 nM) established in Section 3, Evidence Item 1, CAS 313241-14-4 is suitable as a reference compound or starting scaffold for CRTH2-targeted medicinal chemistry programs [1]. The compound is explicitly disclosed in US Patent US20060106081 as part of a benzimidazole acetic acid patent family targeting the CRTH2 receptor, which is implicated in allergic inflammation, asthma, and atopic dermatitis [2]. Procurement of this specific CAS number ensures access to a compound with validated target engagement data, enabling its use as a positive control in CRTH2 antagonist screening assays or as a chemical probe for studying prostaglandin D2 signaling pathways. The unsubstituted analog (CAS 40332-16-9) lacks this validated activity and cannot substitute for this application .

Antiparasitic Drug Discovery Leveraging the 2-Trifluoromethyl Benzimidazole Scaffold

Class-level evidence presented in Section 3, Evidence Item 3 demonstrates that 2-(trifluoromethyl)benzimidazole derivatives exhibit superior in vitro antiprotozoal activity compared to the clinical standards Albendazole and Metronidazole against Giardia lamblia and Entamoeba histolytica, with fold-improvements ranging from 2× to >10× [1][2]. Notably, these compounds operate through a tubulin-independent mechanism, distinguishing them from benzimidazole carbamates and potentially circumventing cross-resistance [1]. CAS 313241-14-4, with its free carboxylic acid handle, serves as an ideal starting building block for synthesizing and screening focused libraries of 1-substituted 2-trifluoromethyl benzimidazole derivatives for antiparasitic lead identification.

Synthesis of Heterocyclic Libraries via Carboxylic Acid Derivatization

As established in Section 3, Evidence Item 4, the carboxylic acid moiety of CAS 313241-14-4 provides a validated synthetic handle for generating diverse heterocyclic derivatives, including 1,3,4-oxadiazolines and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles via the hydrazide intermediate [1]. This documented synthetic pathway supports procurement of this compound for medicinal chemistry groups constructing focused heterocyclic libraries around the 2-trifluoromethyl benzimidazole pharmacophore. The established chemistry reduces synthetic development time compared to alternative building blocks that require de novo functionalization.

Physicochemical Property Optimization Studies Requiring Fluorinated Benzimidazole Scaffolds

Based on the lipophilicity comparison (XLogP3 = 2.1 vs. 1.1 for the unsubstituted analog) documented in Section 3, Evidence Item 2, CAS 313241-14-4 provides a distinct physicochemical profile that cannot be replicated by non-fluorinated benzimidazole acetic acids [1][2]. The 10-fold increase in predicted octanol-water partition coefficient alters membrane permeability, protein binding, and distribution characteristics . This compound is therefore appropriate for SAR studies exploring the impact of 2-position fluorination on benzimidazole-based lead series, particularly in programs where enhanced lipophilicity or metabolic stability is a design objective.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.